

# Technical Support Center: Enhancing T-1105 (Favipiravir) Oral Bioavailability

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## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

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This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the oral bioavailability of the antiviral agent **T-1105**, also known as Favipiravir. The content addresses common experimental challenges through troubleshooting guides and frequently asked questions.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary challenge limiting the oral bioavailability of **T-1105**?

**A1:** The primary challenge is its moderate to poor aqueous solubility.[1][2][3] **T-1105** is a weak acid ( $pK_a \approx 5.1$ ), and its solubility is pH-dependent.[4] This low solubility can limit the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs. While some studies suggest it has high permeability (BCS Class II), its solubility remains a key hurdle to achieving consistent and optimal therapeutic concentrations. [4][5]

**Q2:** What are the most common strategies to improve **T-1105** oral bioavailability?

**A2:** The most widely investigated strategies focus on enhancing its solubility and dissolution rate. These include:

- Amorphous Solid Dispersions (ASDs): This involves dispersing **T-1105** in an amorphous state within a polymer matrix (e.g., HPMC, PVP). This technique prevents drug crystallization

and can create a supersaturated solution in the GI tract, enhancing the driving force for absorption.[2][6]

- Co-crystals: Co-crystallization involves combining **T-1105** with a benign co-former (e.g., theophylline, hydroxybenzoic acids) in a specific stoichiometric ratio.[3][7] This creates a new crystalline solid with improved physicochemical properties, such as higher solubility and better tabletability, without altering the **T-1105** molecule itself.[1][8]
- Prodrugs: A prodrug approach can be used to bypass rate-limiting metabolic activation steps, such as phosphorylation, which can indirectly improve the overall efficacy of the orally administered drug.[9]
- Nanoformulations: Techniques like creating solid lipid nanoparticles (SLNs) can increase the surface area for dissolution and improve solubility.[8]

Q3: Why do in vivo pharmacokinetic studies for **T-1105** often show high inter-individual variability?

A3: High variability in plasma concentrations is a known issue with **T-1105**.[10][11] This can be attributed to several factors, including its poor solubility, differences in gastrointestinal physiology among subjects (e.g., gastric pH, transit time), and complex, potentially saturable metabolism via aldehyde oxidase.[12] Furthermore, plasma concentrations have been observed to decrease over time during multi-day dosing regimens, suggesting potential auto-induction of metabolism.[12][13]

Q4: My co-crystal formulation shows improved solubility in vitro, but why might it fail in vivo?

A4: A common issue with highly soluble forms like co-crystals or ASDs is the potential for the supersaturated solution to rapidly precipitate back into the less soluble, stable crystalline form of the drug in the GI tract.[3] This "spring and parachute" effect requires a "parachute" (often a precipitation inhibitor polymer like HPMC or PVP) to maintain the supersaturated state long enough for absorption to occur. Some studies have shown that adding polymers like PVP can inhibit the dissociation and precipitation of **T-1105** co-crystals in solution.[3][7]

## Troubleshooting Guides

## Problem 1: Low drug loading or phase separation in Amorphous Solid Dispersion (ASD).

Potential Cause	Troubleshooting Steps
Poor Miscibility/Solubility in Polymer	<ul style="list-style-type: none"><li>- Screen different polymers: Test polymers with varying hydrophilicity and hydrogen bonding capacity (e.g., HPMC, PVP K30, Soluplus®).<a href="#">[2]</a> <a href="#">[14]</a></li><li>- Perform thermodynamic modeling: Use tools like Flory-Huggins interaction parameters to predict drug-polymer miscibility before formulation.</li><li>- Adjust Drug-to-Polymer Ratio: Systematically decrease the drug loading to find the miscible threshold.</li></ul>
Inappropriate Solvent System (for spray drying/solvent evaporation)	<ul style="list-style-type: none"><li>- Select a common solvent: Choose a solvent or solvent blend that readily dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).</li><li>- Ensure sufficient solvent volume: Use enough solvent to ensure a clear solution is formed before processing, preventing premature precipitation.</li></ul>
Recrystallization During Processing or Storage	<ul style="list-style-type: none"><li>- Increase Polymer Concentration: A higher polymer concentration can better stabilize the amorphous drug by increasing the glass transition temperature (Tg) and reducing molecular mobility.<a href="#">[14]</a></li><li>- Optimize Drying Process: For spray drying, use a higher inlet temperature and faster drying rate to rapidly "freeze" the drug in its amorphous state. For solvent evaporation, ensure complete removal of residual solvent, which can act as a plasticizer and promote crystallization.</li><li>- Control Storage Conditions: Store the ASD under low humidity and temperature to prevent moisture sorption and maintain stability.<a href="#">[14]</a></li></ul>

## Problem 2: High variability or poor bioavailability in rodent pharmacokinetic (PK) study.

Potential Cause	Troubleshooting Steps
Precipitation of Formulation in GI Tract	<ul style="list-style-type: none"><li>- Incorporate a Precipitation Inhibitor: If not already present, add a hydrophilic polymer (e.g., HPMC) to your formulation vehicle to act as a "parachute" and maintain supersaturation.<a href="#">[3]</a></li><li>- Reduce the Dose: High concentrations can exceed the solubility limit and drive precipitation. Test a lower dose to see if bioavailability improves proportionally.</li></ul>
Inconsistent Dosing/Gavage Technique	<ul style="list-style-type: none"><li>- Ensure Homogeneous Suspension: The dosing vehicle (e.g., 0.5% methylcellulose) must be continuously stirred to ensure a uniform suspension is administered to each animal.</li><li>- Verify Gavage Accuracy: Ensure proper gavage technique to avoid accidental dosing into the lungs. Use appropriate gavage needle sizes for the animal model (e.g., 20-22 gauge for rats). <a href="#">[15]</a></li></ul>
Insufficient Sampling Time Points	<ul style="list-style-type: none"><li>- Optimize Blood Sampling Schedule: Ensure you have frequent early time points (e.g., 15, 30, 60 minutes) to accurately capture the absorption phase and Cmax. Extend later time points to adequately characterize the elimination phase and AUC.</li></ul>
Saturable Metabolism or Transporters	<ul style="list-style-type: none"><li>- Conduct a Dose-Ranging Study: Administer several different doses (e.g., low, medium, high) and check for dose proportionality in the AUC. A non-linear increase in AUC with dose may suggest saturation of first-pass metabolism.<a href="#">[12]</a></li></ul>

## Data Presentation: Comparative Pharmacokinetics

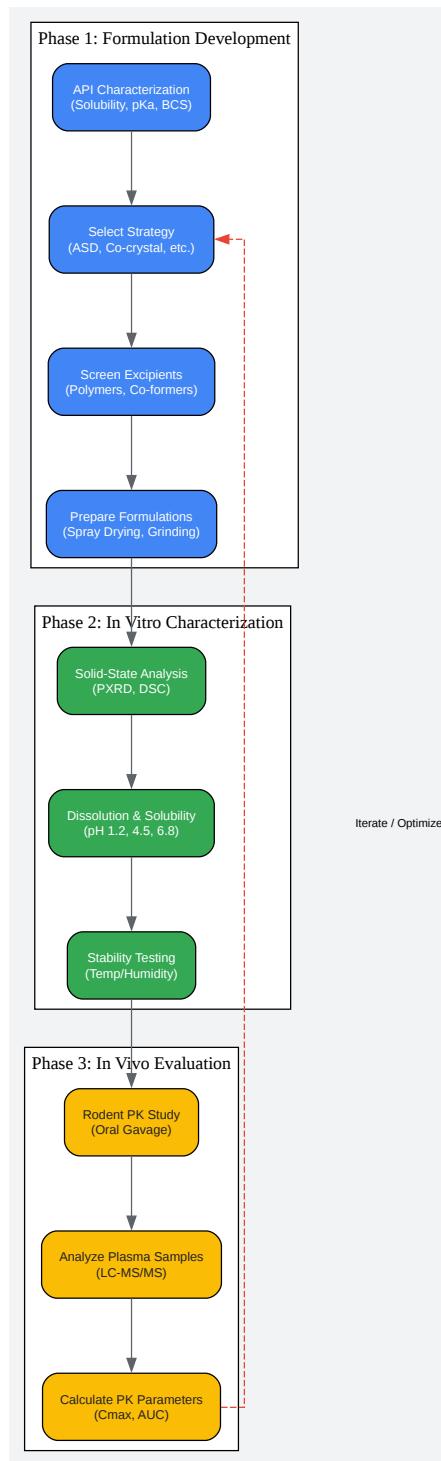
The following table summarizes pharmacokinetic parameters from studies evaluating different **T-1105**/Favipiravir formulations. This data highlights the potential for bioavailability enhancement through advanced formulation strategies.

Formulation	Dose & Route	Animal Model	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	Relative Bioavailability (%)	Reference
Pure Favipiravir	8 mg/kg, IP	Rat	31.5	~0.5	Not Reported	-	[15]
Favipiravir-β-alanine ethyl ester IL	Oral	Mice	~1.5x higher than control	Not Reported	~1.9x higher than control	190%	[5]
Favipiravir Standard Dose	1600mg/600mg, Oral	Human	Median Trough (Day 2): 21.26	-	AUC decrease d 68.5% by Day 4	-	[11]
Favipiravir High Dose	1800mg/800mg, Oral	Human	Trough (Day 2): 33.7	-	Trough decrease d over time	-	[13]

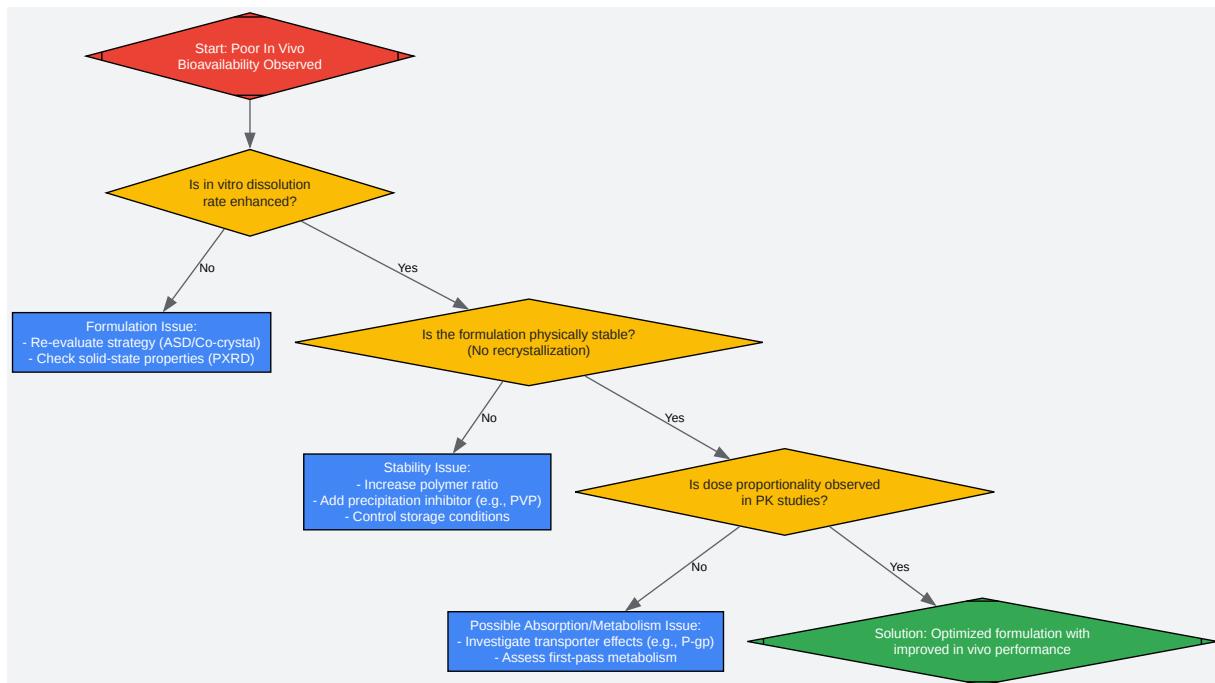
Note: Direct comparison between studies should be made with caution due to differences in species, analytical methods, and study design. IL = Ionic Liquid; IP = Intraperitoneal.

## Visualizations: Workflows and Mechanisms

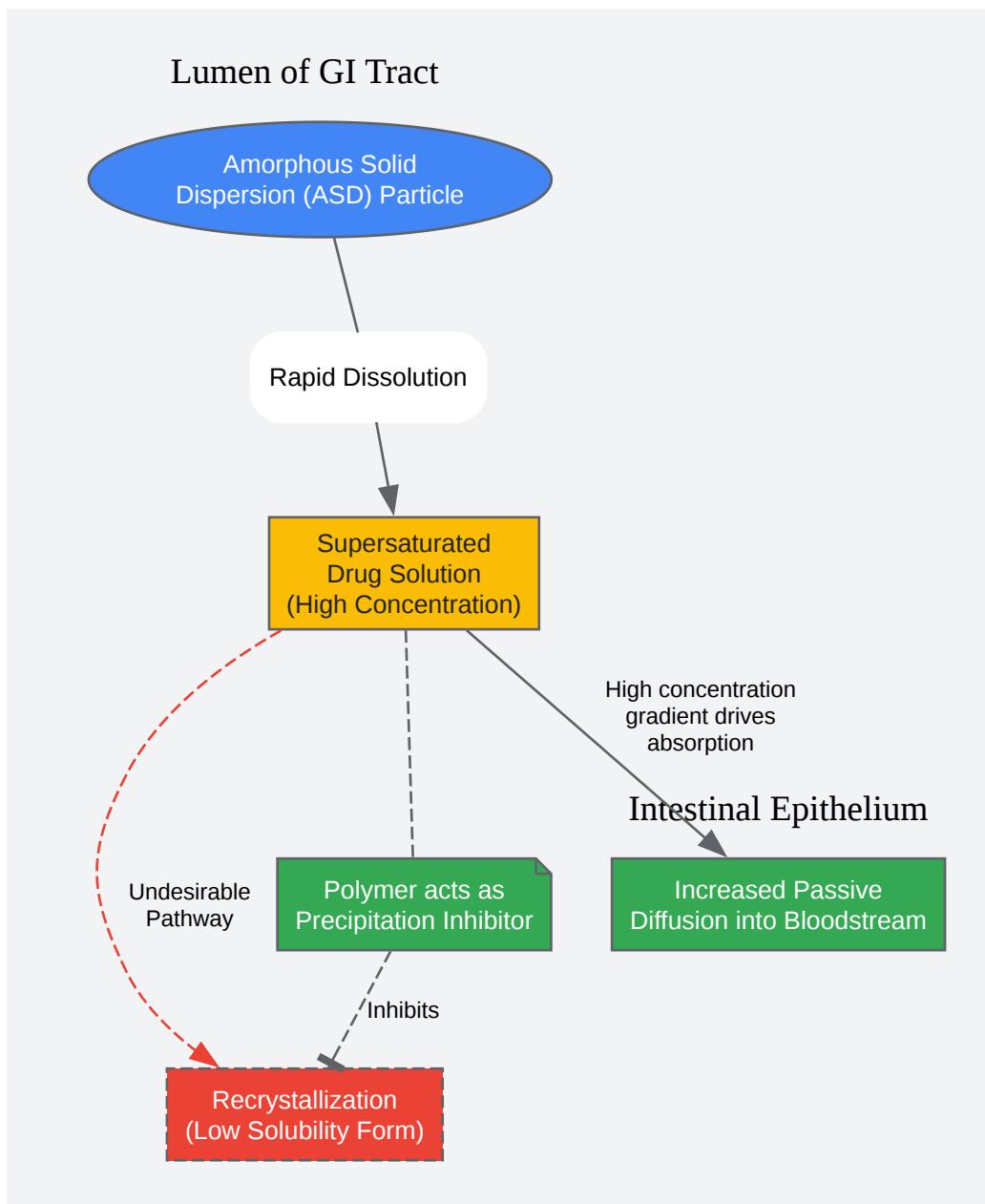
The following diagrams illustrate key processes in the development and troubleshooting of **T-1105** formulations.

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Caption: High-level workflow for developing an enhanced oral formulation of **T-1105**.

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Caption: Troubleshooting decision tree for low oral bioavailability of **T-1105**.



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Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion (ASD).

## Detailed Experimental Protocols

### Protocol 1: Preparation of T-1105 Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To prepare a **T-1105** ASD with a hydrophilic polymer (e.g., HPMC E5) to improve its dissolution characteristics.

## Materials:

- **T-1105** (Favipiravir) powder
- Hydroxypropyl Methylcellulose (HPMC E5)
- Methanol (HPLC grade)
- Acetone (HPLC grade)
- Spray dryer (e.g., Büchi B-290)
- Stir plate and magnetic stir bars
- Analytical balance
- Volumetric flasks

## Methodology:

- Solution Preparation: a. Prepare a 1:4 drug-to-polymer ratio (w/w). For example, accurately weigh 1.0 g of **T-1105** and 4.0 g of HPMC E5. b. Prepare a 1:1 (v/v) methanol:acetone solvent system. c. In a suitable beaker, dissolve the weighed **T-1105** and HPMC E5 in the solvent system to achieve a final solid concentration of 2-5% (w/v). Ensure complete dissolution using a magnetic stirrer. The solution should be clear.
- Spray Dryer Setup: a. Set up the spray dryer with a standard 0.7 mm nozzle. b. Set the inlet temperature to 100-120°C. c. Set the aspirator to 85-100% to ensure efficient drying and particle collection. d. Set the pump feed rate to 3-5 mL/min. The outlet temperature should be monitored and typically falls within 50-70°C. Note: Parameters must be optimized for your specific instrument and formulation.
- Spray Drying Process: a. Pump deionized water or the pure solvent system through the nozzle for 5-10 minutes to stabilize the system and temperatures. b. Switch the feed to the **T-1105**/HPMC solution. c. Collect the dried powder from the cyclone collector.
- Post-Processing and Characterization: a. Transfer the collected powder to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent. b. Store the final ASD

powder in a desiccator over silica gel. c. Characterize the ASD using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

## Protocol 2: In Vivo Pharmacokinetic Study in a Sprague-Dawley Rat Model

Objective: To determine and compare the pharmacokinetic profiles of a novel **T-1105** formulation against an unformulated drug suspension.

### Materials & Animals:

- Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
- **T-1105** test formulation and control suspension (e.g., pure drug in 0.5% w/v methylcellulose in water).
- Oral gavage needles (20-gauge).
- Blood collection supplies (e.g., K2-EDTA microtubes, capillaries).
- Centrifuge.
- LC-MS/MS system for bioanalysis.

### Methodology:

- Animal Acclimatization & Grouping: a. Acclimatize animals for at least 3 days prior to the study. b. Randomly assign rats to groups (n=4-6 per group), e.g., Group 1 (Control Suspension) and Group 2 (Test Formulation).
- Dosing: a. Accurately weigh each animal before dosing. b. Prepare dosing suspensions to deliver a target dose (e.g., 10 mg/kg) in a volume of 5-10 mL/kg. Ensure the suspension is homogenous by continuous stirring. c. Administer the dose accurately via oral gavage. Record the exact time of administration (T=0).

- Blood Sampling: a. Collect serial blood samples (~150-200  $\mu$ L) from the tail vein or saphenous vein at predetermined time points. b. Typical time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. c. Collect samples into K2-EDTA coated tubes and immediately place them on ice.
- Plasma Preparation: a. Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C. b. Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials. c. Store plasma samples at -80°C until bioanalysis.
- Bioanalysis and Pharmacokinetic Calculation: a. Quantify the concentration of **T-1105** in plasma samples using a validated LC-MS/MS method. b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA). c. Calculate key parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). d. Calculate the relative oral bioavailability of the test formulation compared to the control.

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Address: 3281 E Guasti Rd  
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